![molecular formula C13H12N2O2 B12550564 2-[(3-Nitrophenyl)methyl]aniline CAS No. 667453-16-9](/img/structure/B12550564.png)
2-[(3-Nitrophenyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Nitrophenyl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted with a nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Nitrophenyl)methyl]aniline can be achieved through several methods. One common approach involves the nitration of aniline derivatives followed by reduction and subsequent functional group transformations. For instance, the nitration of benzyl aniline can yield the desired nitrophenylmethyl derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalytic hydrogenation for the reduction step to ensure efficient conversion of nitro groups to amino groups .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Nitrophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding different substituted anilines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-[(3-Aminophenyl)methyl]aniline, while oxidation can produce 2-[(3-Nitrosophenyl)methyl]aniline .
Scientific Research Applications
2-[(3-Nitrophenyl)methyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 2-[(3-Nitrophenyl)methyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Nitrophenyl)methyl]aniline
- 2-[(2-Nitrophenyl)methyl]aniline
- 3-Nitroaniline
- 4-Nitroaniline
Uniqueness
2-[(3-Nitrophenyl)methyl]aniline is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
CAS No. |
667453-16-9 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-[(3-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C13H12N2O2/c14-13-7-2-1-5-11(13)8-10-4-3-6-12(9-10)15(16)17/h1-7,9H,8,14H2 |
InChI Key |
BCVPCNQZONCRHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


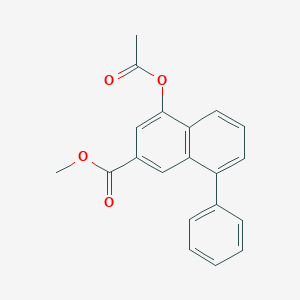
![Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B12550489.png)
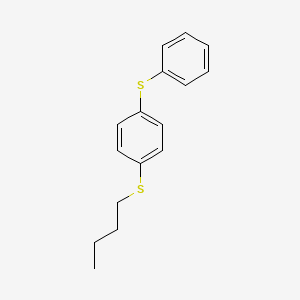
![Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B12550503.png)
![6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12550508.png)


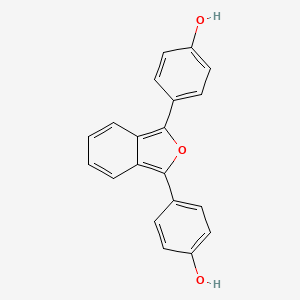
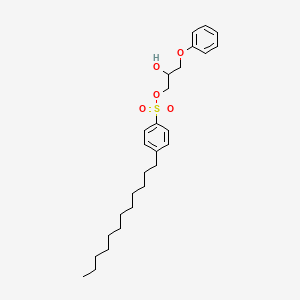
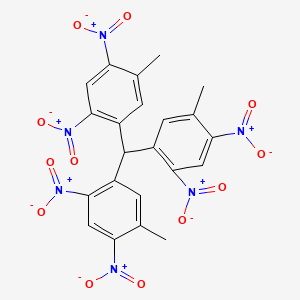
![3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline](/img/structure/B12550540.png)
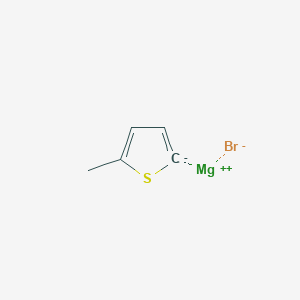

![3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12550568.png)
